molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Cat. No.: B1171250
CAS No.: 189333-51-5
M. Wt: 268.39 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with various reagents under specific conditions. For example, one method involves the use of wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C), hydrogen gas, and tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with Pd/C and hydrogen gas yields this compound .

Scientific Research Applications

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the development of new therapeutic agents.

    Industry: It is used in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate include:

Uniqueness

This compound is unique due to its specific molecular structure, which includes a spirocyclic framework. This structure imparts unique chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFAJIHKRMQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9.3 g (25.9 mmol) of the compound from Step E in 400 ml dry ethanol were added 1.5 ml acetic acid and 0.7 g Pd(II) hydroxide. The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h. The solvent was removed under reduced pressure, and the residue was stirred with saturated aqueous sodium bicarbonate solution. It was extracted five times with 100 ml tert.-butylmethylether followed by three extractions with 100 ml dichloromethane. The extracts were dried over sodium sulfate and concentrated in vacuo, separately. The first extract contained a mixture of compounds, whereas the pure title intermediate was obtaind from the following.
Name
compound
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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